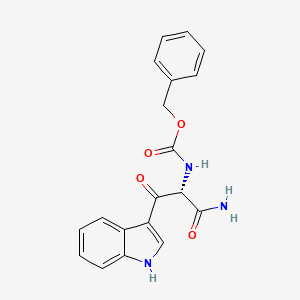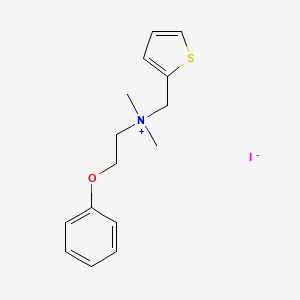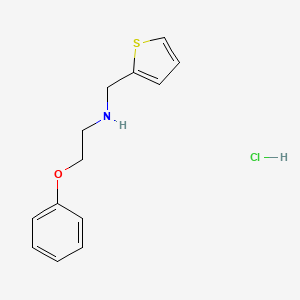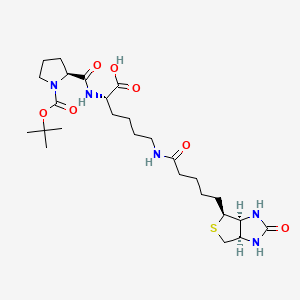
Fmoc-erythro-Sphingosine
Descripción general
Descripción
Fmoc-erythro-Sphingosine (FES) is a novel sphingosine derivative that has been recently synthesized and studied for its potential applications in biomedical research. FES is a synthetic sphingosine analogue containing a Fmoc (9-fluorenylmethyloxycarbonyl) group at the amino terminus, an erythro-isomeric unit at the central position, and a sphingosine moiety at the carboxyl terminus. FES is a versatile compound with several applications in the fields of biochemistry, physiology, and cell biology.
Aplicaciones Científicas De Investigación
Fmoc-erythro-Sphingosine has several applications in biomedical research. It has been used as a substrate for sphingosine kinase, an enzyme involved in the regulation of cell proliferation and apoptosis. Fmoc-erythro-Sphingosine has also been used as a substrate for sphingosine-1-phosphate lyase, an enzyme involved in the regulation of inflammatory responses. Fmoc-erythro-Sphingosine has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.
Mecanismo De Acción
Fmoc-erythro-Sphingosine is a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. When Fmoc-erythro-Sphingosine is phosphorylated by sphingosine kinase, it is converted to Fmoc-erythro-Sphingosine-1-phosphate (Fmoc-erythro-Sphingosine-1P). Fmoc-erythro-Sphingosine-1P can then be dephosphorylated by sphingosine-1-phosphate lyase to form Fmoc-erythro-Sphingosine.
Biochemical and Physiological Effects
Fmoc-erythro-Sphingosine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators. Fmoc-erythro-Sphingosine has also been shown to modulate the activity of several enzymes involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-erythro-Sphingosine in laboratory experiments has several advantages. Fmoc-erythro-Sphingosine is a stable compound that is easy to synthesize and can be stored for long periods of time. In addition, Fmoc-erythro-Sphingosine can be used as a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. However, there are some limitations to the use of Fmoc-erythro-Sphingosine in laboratory experiments. Fmoc-erythro-Sphingosine is a relatively new compound and its effects are not fully understood. In addition, the effects of Fmoc-erythro-Sphingosine on different cell types may vary, and its effects on cell proliferation and apoptosis may be limited.
Direcciones Futuras
There are several potential future directions for the use of Fmoc-erythro-Sphingosine in biomedical research. Fmoc-erythro-Sphingosine could be used to study the role of sphingosine kinase and sphingosine-1-phosphate lyase in the regulation of cell proliferation and apoptosis. In addition, Fmoc-erythro-Sphingosine could be used as a substrate for drug delivery, gene therapy, and cancer research. Finally, Fmoc-erythro-Sphingosine could be used to study the effects of sphingosine-1-phosphate on cell signaling pathways and the regulation of inflammatory responses.
Métodos De Síntesis
Fmoc-erythro-Sphingosine is synthesized through a three-step process. The first step involves the condensation of Fmoc-L-serine and erythro-2-amino-3-hydroxy-propionic acid to form Fmoc-erythro-L-serine. The second step involves the reaction of Fmoc-erythro-L-serine with N-methyl-morpholine-N-oxide to form Fmoc-erythro-sphingosine. The final step involves the reaction of Fmoc-erythro-sphingosine with hydrochloric acid to form Fmoc-erythro-Sphingosine.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-erythro-Sphingosine | |
CAS RN |
56607-19-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)



![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)





![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)